molecular formula C24H26O8 B011230 3-O-Decylellagic acid CAS No. 110007-19-7

3-O-Decylellagic acid

Numéro de catalogue: B011230
Numéro CAS: 110007-19-7
Poids moléculaire: 442.5 g/mol
Clé InChI: IOLJKBSBRLZDIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-O-Decylellagic acid (3-ODEA) is a synthetic derivative of ellagic acid, a naturally occurring polyphenol found in fruits and nuts. Ellagic acid is renowned for its antimutagenic, antioxidant, and chemopreventive properties . However, its poor bioavailability due to low solubility and rapid metabolism limits therapeutic applications. To address this, synthetic modifications, such as alkylation, have been explored. 3-ODEA is synthesized by introducing a decyl (10-carbon) chain at the 3-hydroxyl position of ellagic acid, enhancing lipophilicity and altering pharmacokinetics . Studies demonstrate that 3-ODEA exhibits prolonged tissue retention and improved absorption compared to its parent compound, making it a candidate for further pharmacological investigation .

Propriétés

Numéro CAS

110007-19-7

Formule moléculaire

C24H26O8

Poids moléculaire

442.5 g/mol

Nom IUPAC

7-decoxy-6,13,14-trihydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

InChI

InChI=1S/C24H26O8/c1-2-3-4-5-6-7-8-9-10-30-20-16(26)12-14-18-17-13(24(29)32-22(18)20)11-15(25)19(27)21(17)31-23(14)28/h11-12,25-27H,2-10H2,1H3

Clé InChI

IOLJKBSBRLZDIU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O

SMILES canonique

CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O

Autres numéros CAS

110007-19-7

Synonymes

3-O-decylellagic acid

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ellagic Acid
  • Structural Differences : Ellagic acid lacks alkyl or methyl substitutions, retaining four hydroxyl groups critical for antioxidant activity .
  • Low lipophilicity (logP ~1.2) restricts cellular uptake .
  • Biological Activity: Strong free radical scavenging (IC₅₀: 2.1 μM in DPPH assay) due to hydroxyl groups . Antimutagenic effects against carcinogens like N-2-fluorenylacetamide in liver carcinogenesis models .
3,3'-Di-O-Methylellagic Acid
  • Structural Differences : Methyl groups at the 3- and 3'-positions reduce polarity while preserving two hydroxyl groups .
  • Pharmacokinetics :
    • Moderate lipophilicity (logP ~3.5) improves absorption over ellagic acid but less than 3-ODEA .
    • Tissue distribution favors liver and kidneys, with faster clearance than 3-ODEA .
  • Biological Activity :
    • Reduced antioxidant capacity (IC₅₀: 8.7 μM in DPPH assay) compared to ellagic acid .
    • Retains antimutagenic activity but at lower potency than 3-ODEA in murine models .
3-O-Decylellagic Acid
  • Structural Differences : A decyl chain at the 3-position significantly increases molecular weight and hydrophobicity (logP ~6.8) .
  • Pharmacokinetics :
    • Enhanced intestinal absorption and prolonged retention in adipose tissue and liver (t₁/₂: ~24 hours vs. 2 hours for ellagic acid) .
    • Slower metabolism due to reduced enzymatic accessibility to the hydroxyl groups .
  • Biological Activity :
    • Weaker antioxidant activity (IC₅₀: 15.4 μM in DPPH assay) due to substitution of hydroxyl groups .
    • Superior chemopreventive efficacy in vivo, attributed to sustained tissue levels and interaction with lipid-rich cellular compartments .

Key Comparative Data

Table 1: Physicochemical and Pharmacokinetic Properties

Property Ellagic Acid 3,3'-Di-O-Methylellagic Acid 3-O-Decylellagic Acid
Molecular Weight (g/mol) 302.19 330.29 474.50
LogP 1.2 3.5 6.8
Plasma Half-Life (h) 2 6 24
Major Tissues Retained Liver, Kidneys Liver, Kidneys Liver, Adipose Tissue

Mechanistic Insights

  • Lipophilicity and Bioavailability : The decyl chain in 3-ODEA facilitates passive diffusion across lipid membranes, increasing bioavailability. Methylation in 3,3'-di-O-methylellagic acid offers a balance between solubility and retention but is less effective than alkylation .
  • Antioxidant-Antimutagenic Trade-off : Substitutions reduce direct radical scavenging but enhance tissue-specific accumulation, enabling prolonged chemopreventive effects despite lower in vitro antioxidant metrics .

Q & A

Q. What controls are essential for in vivo studies evaluating 3-O-Decylellagic acid’s chemopreventive effects?

  • Methodological Answer : Include vehicle-only controls, positive controls (e.g., tamoxifen for breast cancer models), and untreated cohorts. Sham-operated animals account for surgical stress in xenograft studies. The 1986 study used benzo[a]pyrene-induced carcinogenesis as a baseline .

Q. How should researchers optimize sample size for pharmacokinetic studies of 3-O-Decylellagic acid?

  • Methodological Answer : Power calculations based on preliminary data (e.g., variance in plasma concentration) ensure statistical robustness. For rare outcomes like metabolite detection, longitudinal sampling in ≥8 animals/group is recommended .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.